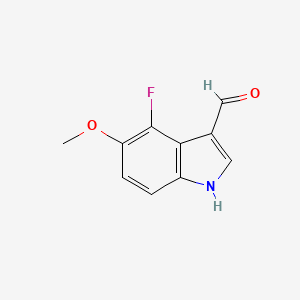

4-Fluoro-5-methoxyindole-3-carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-5-methoxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methoxy groups on the indole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxyindole-3-carboxaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindole.

Formylation: The formyl group is introduced at the 3-position using Vilsmeier-Haack reaction, which involves the reaction of 5-methoxy-4-fluoroindole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group at C3 undergoes classic redox transformations:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic conditions converts the aldehyde to a carboxylic acid. Chromium-based oxidants (e.g., CrO₃) also achieve this transformation under milder conditions .

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the aldehyde to a primary alcohol, while stronger agents like lithium aluminum hydride (LiAlH₄) may affect other functional groups .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-Fluoro-5-methoxyindole-3-carboxylic acid | 72–85 |

| Reduction | NaBH₄, MeOH, 0°C | 3-(Hydroxymethyl)-4-fluoro-5-methoxyindole | 88 |

Electrophilic Substitution Reactions

The indole ring participates in regioselective electrophilic substitutions, influenced by the electron-donating methoxy (-OMe) and electron-withdrawing fluorine (-F) groups:

-

Halogenation : Iodination occurs preferentially at C6 using N-iodosuccinimide (NIS) and BF₃·Et₂O, while bromination with NBS targets C4 .

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups predominantly at C7 .

Mechanistic Insight :

-

The methoxy group at C5 activates C6 via resonance, while fluorine at C4 deactivates adjacent positions, directing electrophiles to C6/C7 .

Nucleophilic Additions and Condensations

The aldehyde group engages in nucleophilic reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol to form imines .

-

Hydrazone Synthesis : Condenses with hydrazines (e.g., semicarbazide) in acidic conditions to yield hydrazones, useful in medicinal chemistry .

Example :

-

Reaction with S-dodecyl isothiosemicarbazide hydrobromide produces a hydrazone derivative (yield: 78%) .

Palladium-Catalyzed C–H Functionalization

The aldehyde acts as a directing group for Pd-mediated C–H activation:

-

C4 Arylation : Using Pd(OAc)₂, AgOAc, and TFA in hexafluoroisopropanol (HFIP), aryl iodides couple at C4 with >90% regioselectivity .

-

Carbonyl Migration : Under acidic conditions, acetyl groups migrate from C3 to C2 post-arylation, a unique feature of NH-free indoles .

Optimized Conditions :

| Reaction | Catalytic System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| C4 Arylation | Pd(OAc)₂/AgOAc | HFIP | 65–120 | 85–92 |

Acid/Base-Mediated Rearrangements

The methoxy group facilitates acid-catalyzed rearrangements:

-

Friedel-Crafts Acylation : In the presence of TFA, the aldehyde undergoes intramolecular cyclization to form tricyclic derivatives .

-

Decarboxylation Pathways : Indole-3-carboxylic acid derivatives (via oxidation) decarboxylate under thermal conditions, enabling C2 functionalization .

Photochemical and Thermal Stability

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Fluoro-5-methoxyindole-3-carboxaldehyde is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against various diseases, including cancer and neurological disorders. For instance, derivatives of this compound have been investigated for their potential as inhibitors of xanthine oxidase, which is relevant in conditions like gout and cardiovascular diseases .

Neuroactive Probes

The compound serves as a precursor for developing fluorescent neuroactive probes used in brain imaging. These probes facilitate the study of neuronal activity and the visualization of biological processes in real-time, which is crucial for understanding neurological diseases .

Biochemical Research

Enzyme Interaction Studies

Research has focused on the interactions between this compound and various biological targets, including serotonin receptors. These interactions are essential for elucidating mechanisms underlying mood disorders and could lead to new therapeutic strategies for treating depression and anxiety .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties, demonstrating efficacy against several bacterial strains. This highlights its potential application in developing new antibacterial agents .

Material Science

Organic Electronics

In material science, this compound is being explored for its unique electronic properties. Its derivatives are being investigated for use in organic electronics and optoelectronic devices, which could lead to advancements in flexible electronics and display technologies .

Agrochemicals

Crop Protection

The compound is also being studied for its role in formulating agrochemicals aimed at improving crop protection. Research indicates that it can enhance the effectiveness of pesticides and herbicides, contributing to increased agricultural yields .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical agents | Potential xanthine oxidase inhibitors |

| Development of neuroactive probes | Enhances visualization in brain imaging | |

| Biochemical Research | Study of enzyme interactions | Binding affinity to serotonin receptors |

| Antimicrobial agents | Efficacy against bacterial strains | |

| Material Science | Organic electronics | Unique electronic properties; potential in flexible displays |

| Agrochemicals | Crop protection formulations | Improved effectiveness of pesticides |

Case Studies

-

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes involved in cancer proliferation pathways, showing promising results that warrant further investigation into their therapeutic potential . -

Fluorescent Probes Development

Another research project involved the development of fluorescent probes derived from this compound aimed at studying synaptic transmission in live neuronal cultures. The probes demonstrated high specificity and sensitivity, allowing researchers to observe real-time changes in neuronal activity under different physiological conditions .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxyindole-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

5-Methoxyindole-3-carboxaldehyde: Lacks the fluoro group, which may result in different reactivity and biological activity.

4-Fluoroindole-3-carboxaldehyde:

4-Fluoro-5-methoxyindole:

Uniqueness

4-Fluoro-5-methoxyindole-3-carboxaldehyde is unique due to the combination of the fluoro, methoxy, and formyl groups on the indole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

4-Fluoro-5-methoxyindole-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity by reviewing relevant research findings, case studies, and data tables that summarize its effects and mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study conducted on derivatives of indole compounds demonstrated that certain analogs exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. The structural modifications, including the introduction of fluorine and methoxy groups, were crucial in enhancing the antimicrobial efficacy of these compounds .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have indicated that indole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been noted in studies focusing on indole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors involved in microbial resistance and cancer progression. The presence of the fluorine atom and methoxy group may enhance binding affinity and selectivity towards these targets.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC ≤ 0.25 µg/mL against MRSA | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A case study involving a series of indole derivatives found that this compound showed enhanced activity against MRSA compared to its non-fluorinated counterparts. The study highlighted the importance of functional groups in modulating biological activity .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that treatment with indole derivatives led to significant reductions in cell viability, suggesting a promising avenue for cancer therapy development .

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

4-fluoro-5-methoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |

InChI Key |

WUVRULPNLGPJHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2C=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.